

CAS number for 3,3-Dimethoxycyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	3,3-
Compound Name:	Dimethoxycyclobutanecarboxylic acid
Cat. No.:	B1343226

[Get Quote](#)

An In-depth Technical Guide on **3,3-Dimethoxycyclobutanecarboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethoxycyclobutanecarboxylic acid (CAS No. 332187-56-1) is a substituted cyclobutane derivative. Compounds containing the cyclobutane motif are of significant interest in medicinal chemistry due to their ability to introduce three-dimensional character into molecular scaffolds, which can lead to improved pharmacological properties. This document provides a technical overview of **3,3-Dimethoxycyclobutanecarboxylic acid**, including its chemical properties, a proposed synthesis protocol, and predicted spectroscopic data. It should be noted that while this compound is commercially available, there is a notable absence of in-depth studies on its biological activity and detailed experimental characterization in peer-reviewed literature.

Chemical and Physical Properties

The fundamental properties of **3,3-Dimethoxycyclobutanecarboxylic acid** are summarized below. Physical properties such as boiling point and pKa are based on computational predictions as experimental data is not widely available.

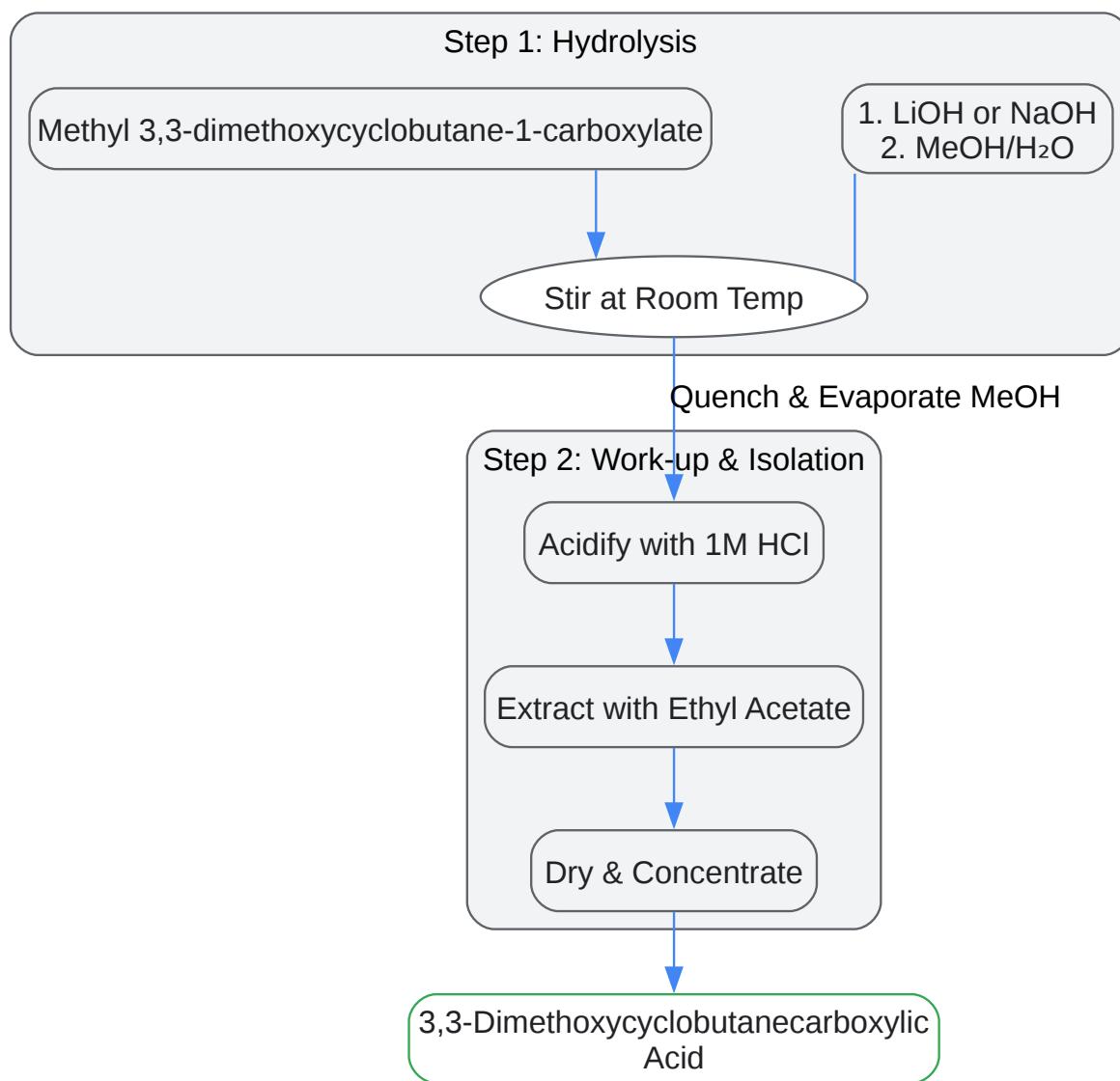
Property	Value	Reference
CAS Number	332187-56-1	[1] [2] [3]
Molecular Formula	C ₇ H ₁₂ O ₄	[2] [3]
Molecular Weight	160.17 g/mol	[1] [3]
IUPAC Name	3,3-dimethoxycyclobutane-1-carboxylic acid	
Predicted Boiling Point	246.2 ± 40.0 °C	[3]
Predicted Density	1.19 g/cm ³	[3]
Predicted pKa	4.15 ± 0.40	[3]
Physical Form	Liquid	[1]

Synthesis Protocol

A specific, peer-reviewed synthesis protocol for **3,3-Dimethoxycyclobutanecarboxylic acid** is not readily available in the literature. However, the compound can be reliably prepared via the hydrolysis of its corresponding methyl ester, Methyl 3,3-dimethoxycyclobutane-1-carboxylate (CAS No. 98231-07-3), which is a known raw material.[\[3\]](#) The following is a generalized experimental protocol for this transformation based on standard procedures for ester hydrolysis.

Reaction: Hydrolysis of Methyl 3,3-dimethoxycyclobutane-1-carboxylate

Reagents and Materials:


- Methyl 3,3-dimethoxycyclobutane-1-carboxylate
- Methanol (MeOH)
- Water (H₂O)
- Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), 1M solution

- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Dissolution:** Dissolve Methyl 3,3-dimethoxycyclobutane-1-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 2:1 ratio) in a round-bottom flask.
- **Hydrolysis:** Add lithium hydroxide (or sodium hydroxide) (1.5 - 2.0 eq) to the solution. Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:**
 - Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the methanol.
 - Dilute the remaining aqueous residue with water and wash once with ethyl acetate to remove any unreacted starting material or non-polar impurities.
 - Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 by slowly adding 1M HCl.
 - Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
- **Isolation:**
 - Combine the organic extracts and wash with brine.

- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product, **3,3-Dimethoxycyclobutanecarboxylic acid**, can be used as is if sufficiently pure, or further purified by column chromatography or distillation if necessary.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **3,3-Dimethoxycyclobutanecarboxylic acid**.

Predicted Spectroscopic Data

No experimental spectra for **3,3-Dimethoxycyclobutanecarboxylic acid** have been published. The following table summarizes the predicted ¹H NMR, ¹³C NMR, and key IR absorption bands based on the compound's structure. These predictions are useful for confirming the identity of the synthesized product.

Spectroscopy	Predicted Signals / Bands
¹ H NMR	~10-12 ppm (s, 1H, -COOH), ~3.2 ppm (s, 6H, 2x -OCH ₃), ~2.8-3.0 ppm (m, 1H, -CH-COOH), ~2.2-2.5 ppm (m, 4H, cyclobutane -CH ₂ -)
¹³ C NMR	~175-180 ppm (-COOH), ~95-100 ppm (quaternary C(OCH ₃) ₂), ~50 ppm (-OCH ₃), ~40-45 ppm (cyclobutane -CH ₂ -), ~35-40 ppm (-CH-COOH)
IR (Infrared)	3300-2500 cm ⁻¹ (broad, O-H stretch), ~2950 cm ⁻¹ (C-H stretch), ~1700 cm ⁻¹ (strong, C=O stretch), ~1100 cm ⁻¹ (C-O stretch)

Biological Activity and Signaling Pathways

A thorough search of scientific databases and literature reveals no published studies on the biological activity of **3,3-Dimethoxycyclobutanecarboxylic acid**. Therefore, there is no information available regarding its mechanism of action, potential therapeutic targets, or associated signaling pathways. Its utility is currently positioned as a chemical building block for the synthesis of more complex molecules in drug discovery and materials science. Further research would be required to determine if this compound possesses any intrinsic biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 2. 3,3-DIMETHYLCYCLOBUTANECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. EP0021160A1 - Process for the preparation of trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [CAS number for 3,3-Dimethoxycyclobutanecarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1343226#cas-number-for-3-3-dimethoxycyclobutanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com